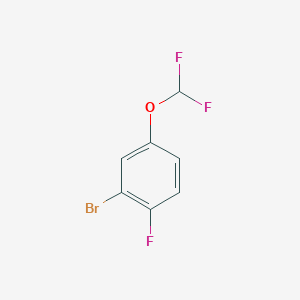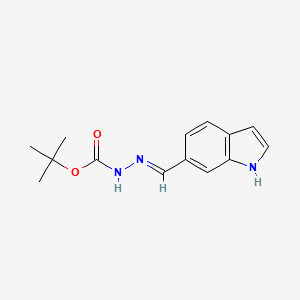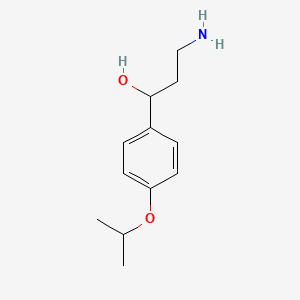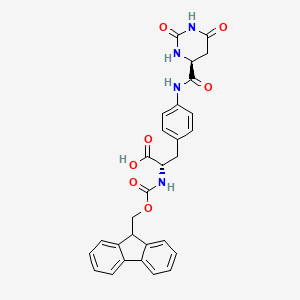![molecular formula C14H11ClN2S B1444113 3-[(7-Chlor-1,3-benzothiazol-2-yl)methyl]anilin CAS No. 1467309-43-8](/img/structure/B1444113.png)
3-[(7-Chlor-1,3-benzothiazol-2-yl)methyl]anilin
Übersicht
Beschreibung
3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a chloro group at the 7th position of the benzothiazole ring and an aniline group at the 3rd position
Wissenschaftliche Forschungsanwendungen
3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the reaction of 2-aminothiophenol with chloroacetic acid under acidic conditions.
Introduction of Chloro Group: The chloro group can be introduced at the 7th position of the benzothiazole ring through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of Aniline Group: The final step involves the reaction of the chlorinated benzothiazole with aniline in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides can be used under appropriate conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated benzothiazole derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted benzothiazole derivatives.
Wirkmechanismus
The mechanism of action of 3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation, particularly in microbial or cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline: Similar structure but with the aniline group at the 2nd position.
3-[(7-Bromo-1,3-benzothiazol-2-yl)methyl]aniline: Similar structure but with a bromo group instead of a chloro group.
3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]phenol: Similar structure but with a phenol group instead of an aniline group.
Uniqueness: 3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline is unique due to the specific positioning of the chloro and aniline groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of novel compounds with enhanced activity and selectivity.
Eigenschaften
IUPAC Name |
3-[(7-chloro-1,3-benzothiazol-2-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c15-11-5-2-6-12-14(11)18-13(17-12)8-9-3-1-4-10(16)7-9/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJVYSWULDIQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC2=NC3=C(S2)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1444035.png)









![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride](/img/structure/B1444049.png)

